molecular formula C11H9ClN2O B8608340 4-(4-Chlorophenoxy)pyridin-3-amine CAS No. 849743-71-1

4-(4-Chlorophenoxy)pyridin-3-amine

Cat. No.: B8608340
CAS No.: 849743-71-1
M. Wt: 220.65 g/mol
InChI Key: UIQOOCFLTSNNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenoxy)pyridin-3-amine is a pyridine derivative featuring a chlorophenoxy substituent at the 4-position and an amino group at the 3-position of the pyridine ring.

  • Molecular Formula: Inferred as C₁₁H₉ClN₂O (based on the 6-substituted isomer in ) .
  • Molecular Weight: Approximately 220.66 g/mol (calculated from the formula).
  • The amino group at the 3-position may participate in hydrogen bonding, a common feature in bioactive molecules .

Properties

CAS No.

849743-71-1

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

4-(4-chlorophenoxy)pyridin-3-amine

InChI

InChI=1S/C11H9ClN2O/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2

InChI Key

UIQOOCFLTSNNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=NC=C2)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key pyridin-3-amine derivatives and their distinguishing features:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
6-(4-Chlorophenoxy)pyridin-3-amine 6-position phenoxy, 4-Cl C₁₁H₉ClN₂O 220.66 Structural isomer; used in synthesis
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 6-position phenoxy, 4-Cl, 2-Me C₁₂H₁₁ClN₂O 234.68 Enhanced lipophilicity from methyl
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine 4-position tetrahydrofuran-3-yl-oxy C₉H₁₂N₂O₂ 196.21 Polar substituent; solubility studies
(4-Chlorophenyl)(pyridin-3-yl)methylamine Chlorophenyl-methyl hybrid C₁₃H₁₃ClN₂ 244.71 Dual aromatic systems; CNS targets
4-(4-Aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine Isoxazolo-pyridine fusion C₁₃H₁₂N₄O 240.26 Covalent FLT3 kinase inhibitor (AML)

Notes:

  • Positional Isomerism : The 4- vs. 6-substitution on pyridine alters electronic distribution and steric effects, impacting binding to biological targets .
  • Substituent Effects : Methyl groups (e.g., in ) increase hydrophobicity, while tetrahydrofuran () enhances polarity .

Physical and Spectroscopic Properties

  • FT-IR Data : NH stretches (~3361 cm⁻¹) and C=O/C=N vibrations (~1675 cm⁻¹) are common in related compounds () .
  • Crystallography: Chlorophenoxy-containing β-lactams () display planar ring systems and hydrogen-bonded networks, suggesting similar stability in 4-(4-Chlorophenoxy)pyridin-3-amine .

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